molecular formula C14H8BrF2N5O4S B10955886 4-bromo-N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-5-nitro-1H-pyrazole-3-carboxamide

4-bromo-N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-5-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B10955886
M. Wt: 460.21 g/mol
InChI Key: GUOWGTRBDGSQKI-UHFFFAOYSA-N
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Description

4-bromo-N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-5-nitro-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including a bromine atom, a difluoromethoxy group, a thiazole ring, a nitro group, and a pyrazole ring. These functional groups contribute to the compound’s unique chemical properties and reactivity.

Preparation Methods

The synthesis of 4-bromo-N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-5-nitro-1H-pyrazole-3-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents

    Thiazole Ring Formation: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Introduction of Difluoromethoxy Group: The difluoromethoxy group can be introduced through a nucleophilic substitution reaction using a suitable difluoromethylating agent.

    Bromination: The bromine atom can be introduced through an electrophilic aromatic substitution reaction using bromine or a brominating agent.

    Pyrazole Ring Formation: The pyrazole ring can be synthesized through a condensation reaction involving a hydrazine derivative and a 1,3-dicarbonyl compound.

    Nitration: The nitro group can be introduced through a nitration reaction using a mixture of concentrated nitric acid and sulfuric acid.

Chemical Reactions Analysis

4-bromo-N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-5-nitro-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the pyrazole ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

4-bromo-N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-5-nitro-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-bromo-N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-5-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the nitro group can participate in redox reactions, while the thiazole and pyrazole rings can interact with protein active sites, affecting enzyme function.

Comparison with Similar Compounds

4-bromo-N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-5-nitro-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:

    4-bromo-N-{[4-(difluoromethoxy)phenyl]methyl}-2-fluoroaniline: This compound shares the bromine and difluoromethoxy groups but differs in the presence of a fluoroaniline moiety.

    6-bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine: This compound contains a quinoline ring instead of the thiazole and pyrazole rings.

    4-bromo-2-(difluoromethoxy)pyridine: This compound has a pyridine ring and lacks the nitro and pyrazole groups.

Properties

Molecular Formula

C14H8BrF2N5O4S

Molecular Weight

460.21 g/mol

IUPAC Name

4-bromo-N-[4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl]-5-nitro-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C14H8BrF2N5O4S/c15-9-10(20-21-11(9)22(24)25)12(23)19-14-18-8(5-27-14)6-1-3-7(4-2-6)26-13(16)17/h1-5,13H,(H,20,21)(H,18,19,23)

InChI Key

GUOWGTRBDGSQKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=NNC(=C3Br)[N+](=O)[O-])OC(F)F

Origin of Product

United States

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